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Compound of Interest

Compound Name: PTX3 protein

Cat. No.: B1176979

These application notes provide an overview of the principles and applications of in vitro
assays designed to characterize the binding interaction between Pentraxin 3 (PTX3) and
Complement component 1q (C1q). This interaction is crucial in the regulation of the innate
immune response and inflammation.

Pentraxin 3 (PTX3) is a soluble pattern recognition molecule that plays a significant role in
innate immunity and inflammation. One of its key functions is the interaction with C1q, the
recognition molecule of the classical complement pathway.[1][2] This binding can have dual
effects: when PTX3 is immobilized on a surface, it can bind C1q and activate the classical
complement pathway, leading to C4 deposition.[1][2] Conversely, in the fluid phase, PTX3 can
bind to C1q and inhibit the activation of the classical complement pathway by blocking the
interaction of C1qg with immunoglobulins.[1][2] The interaction is mediated by the globular head
region of C1q.[1][2]

Understanding the kinetics and specifics of this binding is essential for researchers in
immunology, drug development professionals targeting inflammatory diseases, and scientists
studying the complement system. The following protocols describe common in vitro methods to
qguantify and characterize the PTX3-C1q interaction.

Core Applications:

o Characterization of Binding Affinity: Determining the dissociation constant (Kd) to quantify the
strength of the PTX3-C1q interaction.
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Functional Analysis: Assessing the consequences of the binding, such as complement
activation or inhibition.

Screening of Modulators: Identifying potential therapeutic molecules that can enhance or
inhibit the PTX3-C1q interaction.

Quality Control: Ensuring the functional integrity of recombinant PTX3 and C1q proteins.

Available Assay Formats:

Solid-Phase Binding Assay (ELISA-based): A robust and widely used method to demonstrate
and quantify the interaction.

Surface Plasmon Resonance (SPR): A real-time, label-free technique to determine the
kinetics of the binding (association and dissociation rates).

Complement Activation Assay: Measures the functional outcome of the PTX3-C1q
interaction, typically by detecting C4b deposition.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the interaction between PTX3

and C1q from various studies.

Parameter Value Method Reference
Dissociation Constant Solid Phase Binding
7.4 x10-8 M [1]
(Kd) Assay
Dissociation Constant  17.4 nM (x1.04 nM) Bio-layer 3]
(Kd) for C1 binding Interferometry

~1.92 to 3.31 nM for
Surface Plasmon

Apparent Affinity (KD IgM binding to C1 41[5
PP y (KD) g g g Resonance (SPR) )
mutants

Experimental Protocols
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Solid-Phase Binding Assay (ELISA) for PTX3-C1q
Interaction

This protocol details a method to measure the binding of soluble PTX3 to immobilized C1q.
Materials:
e Purified human C1q (Merck Millipore)[6]
e Recombinant human PTX3[6]
¢ 96-well Maxisorp plates (Nunc)[6]
o Coating Buffer: 20 mM Na2CO3, pH 9.6[6]
» Blocking Buffer: 1% (w/v) BSA in HBS-T[6]
e Wash Buffer (HBS-T): 50 mM HEPES, 100 mM NacCl, 0.1% (v/v) Tween 20, pH 7.4[6]
e Primary antibody: Anti-PTX3 antibody
e Secondary antibody: HRP-conjugated secondary antibody
e TMB substrate
e Stop Solution (e.g., 2N H2S04)
o Plate reader
Protocol:
o Coating:
o Dilute C1q to a suitable concentration (e.g., 1-10 pg/mL) in Coating Buffer.
o Add 100 pL of the C1q solution to the wells of a 96-well plate.

o Incubate overnight at room temperature.[6]
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o Control wells should be incubated with Coating Buffer alone.[6]

e Blocking:
o Wash the plate 3 times with Wash Buffer.
o Add 200 pL of Blocking Buffer to each well.
o Incubate for 2 hours at 37°C.[6]
e PTX3 Incubation:
o Wash the plate 3 times with Wash Buffer.
o Prepare serial dilutions of PTX3 in HBS-T.
o Add 100 pL of the PTX3 dilutions to the wells.
o Incubate for 1 hour at 37°C.[6]
e Antibody Incubation:
o Wash the plate 3 times with Wash Buffer.
o Add 100 pL of diluted primary anti-PTX3 antibody to each well.
o Incubate for 1 hour at 37°C.
o Wash the plate 3 times with Wash Buffer.
o Add 100 pL of diluted HRP-conjugated secondary antibody to each well.
o Incubate for 1 hour at 37°C.
» Detection:
o Wash the plate 5 times with Wash Buffer.

o Add 100 pL of TMB substrate to each well.
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o Incubate in the dark at room temperature until color develops (typically 15-30 minutes).
o Add 50 pL of Stop Solution to each well.
o Read the absorbance at 450 nm using a plate reader.

Data Analysis:

Plot the absorbance values against the concentration of PTX3. A saturation curve should be
obtained, from which the binding affinity (Kd) can be calculated using non-linear regression
analysis.

Surface Plasmon Resonance (SPR) for PTX3-C1q
Interaction Kinetics

This protocol provides a general framework for analyzing the PTX3-C1q interaction using SPR.
Specific parameters may need to be optimized based on the instrument and sensor chip used.

Materials:

e SPR instrument and sensor chips (e.g., CM5)

o Purified human C1q

e Recombinant human PTX3[5]

» Amine coupling kit (EDC, NHS, ethanolamine)

¢ Running Buffer (e.g., HBS-EP+)

e Regeneration solution (e.g., Glycine-HCI, pH 1.5)
Protocol:

e Ligand Immobilization (C1q):

o Equilibrate the sensor chip with Running Buffer.
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Activate the sensor surface with a 1:1 mixture of EDC and NHS.

[e]

(¢]

Inject C1q diluted in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0) to
the desired immobilization level (e.g., 16,200 to 18,400 RU).[6]

o

Deactivate the remaining active sites with an injection of ethanolamine.

[¢]

A reference flow cell should be prepared similarly but without C1q immobilization.

e Analyte Binding (PTX3):
o Prepare a series of concentrations of PTX3 in Running Buffer.

o Inject the PTX3 solutions over the immobilized C1q and reference flow cells at a constant
flow rate.

o Allow for an association phase followed by a dissociation phase where only Running
Buffer flows over the chip.

» Regeneration:

o Inject the regeneration solution to remove bound PTX3 and prepare the surface for the
next cycle. The choice of regeneration solution should be optimized to ensure complete
removal of the analyte without damaging the immobilized ligand.

Data Analysis:

The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting
the signal from the reference flow cell. The association (ka) and dissociation (kd) rate constants
are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The
dissociation constant (KD) is then calculated as kd/ka.

Visualizations
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1. Coat Plate with C1qg

2. Block Non-specific Sites

1. Immobilize C1qg on Sensor Chip

3. Add PTX3 Samples
2. Inject PTX3 (Analyte)

4. Add Primary Anti-PTX3 Ab

3. Measure Association (ka)

5. Add HRP-conjugated Secondary Ab

4. Measure Dissociation (kd)

6. Add TMB Substrate

5. Regenerate Sensor Surface

7. Stop Reaction

6. Calculate KD (kd/ka)
8. Read Absorbance at 450 nm
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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